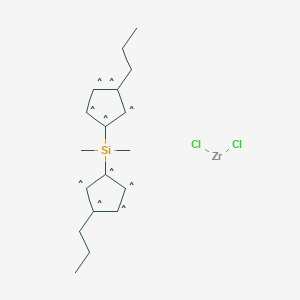
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is a chemical compound with the molecular formula C18H26Cl2SiZr. It is a member of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. This compound is known for its applications in catalysis, particularly in the polymerization of olefins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilylbis(3-N-propylcyclopentadienyl) lithium. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
Applications De Recherche Scientifique
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of new materials and catalysts.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating with the monomer units and enabling their insertion into the growing polymer chain. The molecular targets and pathways involved include the activation of the zirconium center and the stabilization of the transition states during the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylsilylbis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-methylcyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(3-N-ethylcyclopentadienyl)zirconium dichloride
Uniqueness
Dimethylsilylbis(3-N-propylcyclopentadien-1-YL)zirconium dichloride is unique due to the presence of the N-propyl group, which can influence the electronic and steric properties of the compound. This can lead to differences in catalytic activity and selectivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C18H26Cl2SiZr |
|---|---|
Poids moléculaire |
432.6 g/mol |
InChI |
InChI=1S/C18H26Si.2ClH.Zr/c1-5-7-15-9-11-17(13-15)19(3,4)18-12-10-16(14-18)8-6-2;;;/h9-14H,5-8H2,1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
WTMBBVFJGDMDLO-UHFFFAOYSA-L |
SMILES canonique |
CCC[C]1[CH][CH][C]([CH]1)[Si](C)(C)[C]2[CH][CH][C]([CH]2)CCC.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



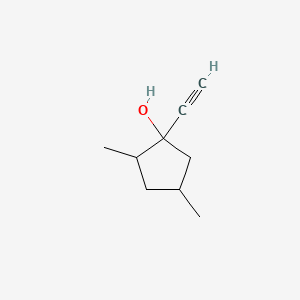



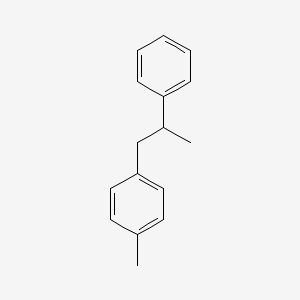
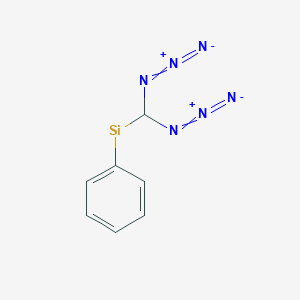
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
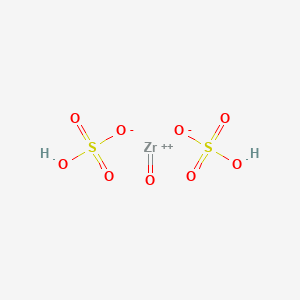
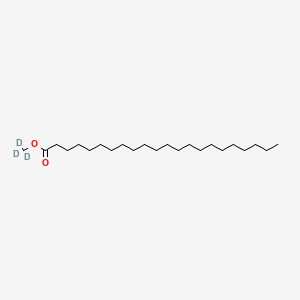

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)


